N'-(2-methoxy-5-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-4-13-27-14-5-6-19-16-18(8-9-21(19)27)11-12-25-23(28)24(29)26-20-15-17(2)7-10-22(20)30-3/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEIJOXUVGNNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Chemical Formula: C₁₈H₂₃N₃O₂
- Molecular Weight: 303.39 g/mol
- IUPAC Name: N'-(2-methoxy-5-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
The presence of methoxy and tetrahydroquinoline moieties suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit multiple biological activities, including:
- Anti-inflammatory Effects: The compound has been studied for its ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. These cytokines are critical in the pathogenesis of various inflammatory diseases .
- Neuroprotective Properties: Preliminary studies suggest that the tetrahydroquinoline structure may contribute to neuroprotective effects, potentially by modulating neurotransmitter systems or reducing oxidative stress .
Case Studies and Research Findings
-
Inflammatory Disease Models:
- In a study involving animal models of arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers. The mechanism was linked to the suppression of IL-6 and TNF-α levels, indicating its potential as a therapeutic agent for rheumatoid arthritis .
- Neurodegenerative Disorders:
- Pharmacological Profiles:
Comparative Biological Activity
Scientific Research Applications
The compound N'-(2-methoxy-5-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic molecule with potential applications in various fields of scientific research. This article explores its applications, synthesizing insights from diverse sources while adhering to the specified guidelines.
Properties
This compound features a unique structure that combines a methoxy-substituted phenyl ring with a tetrahydroquinoline moiety. Its properties may influence its biological activity and interaction with various biological targets.
Pharmaceutical Research
The primary application of this compound lies in the field of pharmaceuticals, particularly in drug design and development. Its structural components suggest potential interactions with various biological pathways:
- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant-like effects by modulating neurotransmitter levels in the brain. This compound could be investigated for its efficacy in treating mood disorders.
- Anticancer Properties : Some derivatives of tetrahydroquinoline have shown promise as anticancer agents. Research into this compound could reveal its potential to inhibit tumor growth or induce apoptosis in cancer cells.
Neuroscience Research
Given its structural features, this compound may also be explored for its effects on the central nervous system (CNS):
- Neuroprotective Effects : Compounds that interact with neurotransmitter systems can provide neuroprotection against neurodegenerative diseases. Investigating this compound's ability to protect neuronal cells could yield significant insights.
- Cognitive Enhancement : The potential for cognitive enhancement through modulation of cholinergic or dopaminergic systems is an area of interest. This compound may be evaluated for its capacity to improve memory and learning processes.
Chemical Biology
In chemical biology, this compound can serve as a tool for studying biological mechanisms:
- Probe Development : Its unique structure makes it a candidate for developing molecular probes that can selectively bind to specific proteins or receptors within cells.
- Target Identification : The compound could be utilized to identify novel biological targets through affinity chromatography or other biochemical assays.
Data Tables and Case Studies
In a study examining the antidepressant-like effects of similar compounds, researchers found that modifications to the phenyl ring significantly influenced serotonin reuptake inhibition. This suggests that further exploration of this compound could yield valuable data on its potential as an antidepressant agent.
Case Study 2: Neuroprotective Mechanisms
Research into neuroprotective compounds has highlighted the role of tetrahydroquinoline derivatives in mitigating oxidative stress in neuronal cells. Investigating this compound's ability to reduce oxidative damage could provide insights into its therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its ethanediamide core and hybrid aromatic-heterocyclic substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
*Molecular weights estimated using atomic mass data.
Key Observations:
Core Structure: The target compound’s ethanediamide backbone distinguishes it from the chloroacetamides in , which feature a single amide group.
The propyl-tetrahydroquinoline moiety introduces a rigid heterocyclic system absent in the compared acetamides, which could influence target specificity (e.g., enzymatic inhibition vs. herbicide activity) .
Synthetic Pathways : While details carbodiimide-mediated amidation for related structures, the target compound’s synthesis likely requires sequential coupling steps due to its diamide architecture .
Research Findings and Implications
- Bioactivity: Chloroacetamides like alachlor and dimethenamid inhibit fatty acid elongation in plants, but the target compound’s mechanism remains uncharacterized.
- Physicochemical Properties : The target’s higher molecular weight (~467.6 g/mol) and polarity (due to dual amides) may limit bioavailability compared to smaller acetamides (e.g., alachlor, 269.8 g/mol). However, the methoxy and methyl groups could enhance lipophilicity .
- Environmental Impact: Unlike chloroacetamides (known for groundwater contamination risks), the target compound’s environmental persistence is unknown. Its heterocyclic structure may confer slower degradation .
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
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2-Methoxy-5-methylphenyl ethanediamide (Fragment A).
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1-Propyl-6-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline (Fragment B).
Coupling these fragments via amide bond formation constitutes the final step.
Fragment A Synthesis
Fragment A is synthesized through a three-step sequence:
Step 1: Nitration of 2-Methoxy-5-methylbenzene
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Reagents : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.
Step 2: Reduction to Aminophenol
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Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
Step 3: Amidation with Ethanedioyl Chloride
Fragment B Synthesis
The tetrahydroquinoline core is constructed via:
Step 1: Skraup Cyclization
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Reactants : 4-Propylaniline, glycerol, and concentrated H₂SO₄.
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Temperature : 120°C, 8 hours.
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Product : 1-Propyl-1,2,3,4-tetrahydroquinoline.
Step 2: Bromination at C6
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Reagent : N-bromosuccinimide (NBS) under radical initiation (AIBN).
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Selectivity : Directed by the propyl group’s steric effects.
Step 3: Azide Substitution and Reduction
Final Coupling Reaction
Fragments A and B are coupled using:
-
Coupling Agent : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base : DIPEA (N,N-Diisopropylethylamine).
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| HATU Equivalents | 1.2 | +15% |
| Reaction Time | 12 h | +20% |
| DIPEA Concentration | 3 eq | +10% |
Critical Process Parameters
Temperature Control
Purification Techniques
-
Column Chromatography : Silica gel (hexane:EtOAc 4:1) for intermediate isolation.
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Recrystallization : Ethanol/water mixtures for final product polishing.
Analytical Validation
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-(2-methoxy-5-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, and what critical parameters influence yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, including amide coupling and functional group protection. Key steps include:
- Preparation of the tetrahydroquinoline intermediate via reductive amination (e.g., using NaBH4/MeOH at 0–5°C).
- Amide bond formation with coupling agents like EDC/HOBt under inert atmosphere (argon/nitrogen) to prevent hydrolysis.
Critical parameters include stoichiometric ratios (e.g., 1.2:1 molar excess of acyl chloride), solvent choice (DMF or DCM), and purification via silica gel chromatography (5–20% MeOH/DCM gradient). Typical yields range from 45–65% depending on intermediate purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 3.75–3.85 ppm for methoxy protons; δ 1.50–2.20 ppm for tetrahydroquinoline CH2 groups).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., calculated [M+H]+ 482.2543 vs. observed 482.2548).
- HPLC-PDA : Purity assessment using a C18 column (retention time 8.5–9.2 min, 254 nm UV detection). Purity ≥95% is required for biological assays .
Q. What primary biological assays are used to evaluate this compound’s pharmacological potential?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Kinase/protease inhibition (IC50 determination at 1–10 µM).
- Cytotoxicity Profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Methodological Answer :
- Solvent Optimization : DMF increases amidation efficiency by 30% compared to THF due to improved solubility.
- Catalyst Screening : DMAP (4-dimethylaminopyridine) reduces racemization during coupling.
- Real-Time Monitoring : In situ IR or TLC (Rf 0.3 in EtOAc/hexane 1:1) identifies intermediates. Post-reaction quenching with ice-water minimizes degradation .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Orthogonal Assays : Surface plasmon resonance (SPR) vs. cell-based assays validate binding affinity discrepancies (e.g., predicted IC50 50 nM vs. experimental 500 nM).
- X-ray Crystallography : Resolves target-ligand conformational mismatches (e.g., RMSD 1.2 Å in docking vs. crystal structure).
- Molecular Dynamics Simulations : Identify solvent-accessible regions affecting bioavailability .
Q. How does stereochemistry influence binding affinity, and what methods validate this?
- Methodological Answer :
- Chiral HPLC Separation : Chiralpak AD-H column resolves enantiomers (e.g., Rt 12.1 vs. 14.3 min).
- SPR Analysis : (R)-enantiomer shows 10-fold higher binding affinity (KD 15 nM vs. 150 nM for (S)-enantiomer).
- NOESY NMR : Confirms spatial proximity of methoxy and tetrahydroquinoline groups critical for target interaction .
Q. What in silico approaches predict ADMET properties, and how do they correlate with experimental data?
- Methodological Answer :
- SwissADME : Predicts logP (3.2 predicted vs. 3.5 experimental), BBB permeability (BBB score 0.12).
- pkCSM : Estimates CYP2D6 inhibition (probability 0.87). Discrepancies in metabolic stability (predicted t1/2 2.5h vs. experimental 1.8h) require microsomal stability assays (e.g., rat liver microsomes + NADPH) .
Data Contradiction Analysis
Q. How should researchers address variability in reported biological activity across studies?
- Methodological Answer :
- Dose-Response Curve Refinement : Use 8–12 concentration points (e.g., 0.1–100 µM) to reduce EC50 variability.
- Batch-to-Batch Purity Checks : HPLC-MS confirms compound integrity (e.g., degradation products <2%).
- Cell Line Authentication : STR profiling ensures consistency (e.g., HeLa vs. cross-contaminated lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
